molecular formula C20H19N3O5 B2538916 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide CAS No. 1207013-37-3

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide

Cat. No. B2538916
CAS RN: 1207013-37-3
M. Wt: 381.388
InChI Key: ZFUGHOWORDPFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide” is a complex organic molecule that contains several functional groups, including an isoxazole ring, a dihydrobenzodioxin ring, and a nicotinamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. As mentioned earlier, the synthesis of similar compounds involved reactions such as Claisen–Schmidt condensation and oxidative cyclization .

Scientific Research Applications

Neuroprotective and Imaging Agents

One area of application for compounds structurally related to N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide is in the development of neuroprotective agents and imaging probes for neurodegenerative diseases. For instance, radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds, including 4-(5-(2-(2-(2-[(18)F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N-methylaniline, displayed high affinity for Aβ(1-42) aggregates, suggesting their utility in detecting Aβ plaques in the living human brain (Cui et al., 2012).

Antimicrobial and Anti-inflammatory Agents

Compounds with structural similarities have been explored for their antimicrobial and anti-inflammatory properties. For example, novel benzodifuranyl derivatives have shown significant cyclooxygenase-2 (COX-2) inhibitory activity, with indices of 99–90, and demonstrated analgesic activity of 51–42% protection, alongside anti-inflammatory activity of 68%–59% (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings point to the potential use of structurally related compounds in developing treatments for conditions associated with inflammation and pain.

Antipsychotic and Antidopaminergic Properties

Another significant application is in the synthesis of compounds with potent antidopaminergic properties, which could serve as the basis for developing new antipsychotic medications. For instance, a series of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxysalicylamides was synthesized and tested for antidopamine activity, revealing several compounds considerably more potent than haloperidol (de Paulis et al., 1986). These compounds' selectivity and potency highlight their potential as leads in antipsychotic drug development.

Anticonvulsant Effects

Compounds related to this compound have been evaluated for their anticonvulsant effects. Research on non-NMDA glutamate antagonists, such as NBQX and GYKI 52466, demonstrates potent anticonvulsant protection in models of epilepsy, suggesting a promising avenue for developing new epilepsy treatments (Chapman, Smith, & Meldrum, 1991).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit cholinesterases and lipoxygenase enzymes .

Mode of Action

It’s known that similar compounds exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that the compound may interact with these enzymes, potentially altering their function and leading to downstream effects.

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

subtilis and E. coli , suggesting that this compound may also have antimicrobial properties.

properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-2-ethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-2-25-20-15(4-3-7-21-20)19(24)22-12-14-11-17(28-23-14)13-5-6-16-18(10-13)27-9-8-26-16/h3-7,10-11H,2,8-9,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUGHOWORDPFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.